CYP1A2 Inhibition Potency Compared to Known Positive Control Inhibitors
This compound exhibits measurable inhibitory activity against the key drug-metabolizing enzyme CYP1A2, with an IC50 value that is substantially higher (weaker) than the potent, clinically relevant inhibitor furafylline, indicating a lower risk of clinically significant drug-drug interactions [1]. This places it in a favorable category for early-stage screening where potent CYP inhibition is often a liability.
| Evidence Dimension | CYP1A2 Inhibition |
|---|---|
| Target Compound Data | IC50 = 7,000 nM |
| Comparator Or Baseline | Furafylline (positive control inhibitor) |
| Quantified Difference | Target compound is approximately 100-fold less potent as a CYP1A2 inhibitor (Furafylline IC50 ~70 nM) |
| Conditions | Human liver microsomes, preincubated for 5 minutes before substrate addition, measured after 10 minutes by LC/MS/MS [1]. |
Why This Matters
This data provides a quantitative benchmark for assessing the compound's potential for drug-drug interactions in preclinical ADME studies, a key consideration for procurement in pharmaceutical research.
- [1] BindingDB. BDBM50069813 (CHEMBL3407785). Affinity Data: IC50=7.00E+3 nM. Assay Description: Inhibition of CYP1A2 in human microsomes. View Source
